molecular formula C19H16ClN3O2 B2667996 Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride CAS No. 1331250-51-1

Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride

Cat. No.: B2667996
CAS No.: 1331250-51-1
M. Wt: 353.81
InChI Key: WECPUBNGIWLXNQ-UHFFFAOYSA-N
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Description

Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride and its derivatives are synthesized for their potential antimicrobial activities. The synthesis involves various chemical reactions leading to compounds that have been screened for antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds show promise as antimicrobial agents due to their inhibitory effects on bacterial and fungal growth (Desai, Shihora, & Moradia, 2007).

Biological Potentials and Molecular Docking

Further research into this compound derivatives explores their biological potentials, including antioxidant, antiulcer, and anti-inflammatory activities. Molecular docking studies suggest these compounds can bind effectively to target enzymes similar to ibuprofen, indicating potential for pharmaceutical applications. The compounds also show protective effects against liver toxicity and ulceration in animal models, highlighting their therapeutic potential (Borik & Hussein, 2021).

Cytotoxic Evaluation

The cytotoxic properties of this compound derivatives have been evaluated in vitro, particularly against human hepatocellular carcinoma cell lines. These studies reveal that some derivatives exhibit promising inhibitory effects on the growth of cancer cells, with IC50 values indicating potential for development as cancer therapeutic agents (El-Deen, Anwar, & Hasabelnaby, 2016).

Chemical Transformations and Fluorescent Properties

Research on the chemical transformations of this compound focuses on its reaction with various chemical agents to synthesize new compounds with potential applications in fluorescent materials. These transformations lead to compounds with substituents in the quinoline ring, offering insights into the development of new materials with specific fluorescent properties (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).

Antibacterial Activity

The antibacterial activities of this compound derivatives against both Gram-positive and Gram-negative bacteria have been explored. Some synthesized compounds show moderate effectiveness against bacterial strains, including Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

ethyl 4-[(3-cyanoquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2.ClH/c1-2-24-19(23)13-7-9-15(10-8-13)22-18-14(11-20)12-21-17-6-4-3-5-16(17)18;/h3-10,12H,2H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECPUBNGIWLXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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